molecular formula C18H16O6 B1199450 4'-Hydroxy-5,6,7-trimethoxyflavone CAS No. 6938-18-7

4'-Hydroxy-5,6,7-trimethoxyflavone

Cat. No.: B1199450
CAS No.: 6938-18-7
M. Wt: 328.3 g/mol
InChI Key: PJRWXHDCKWSIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-5, 6, 7-trimethoxy-4H-chromen-4-one, also known as 4'-hydroxy-5, 6, 7-trimethoxyflavone, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. 2-(4-Hydroxyphenyl)-5, 6, 7-trimethoxy-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(4-Hydroxyphenyl)-5, 6, 7-trimethoxy-4H-chromen-4-one can be biosynthesized from flavone.
2-(4-hydroxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 5, 6 and 7 and a hydroxy group at position 4'. It is a trimethoxyflavone and a monohydroxyflavone. It derives from a flavone.

Properties

CAS No.

6938-18-7

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3

InChI Key

PJRWXHDCKWSIRU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC

6938-18-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1e 4′-benzyloxy-5,6,7-trimethoxyflavone, (120 mg, 0.29 mmol) and a catalytic amount of palladium on charcoal (10%) in ethanol (15 mL) was hydrogenated at atmospheric pressure for 4 h. The catalyst was filtered off and the solvent was stripped off to produce the title compound 1h (89 mg, 95%) as slight yellow crystals. Without purification, the purity of this compound is higher than 95%. 1H NMR (DMSO, 200 M Hz), δ 7.88 (d, J=8.6 Hz, 2H), 7.16 (s, 1H), 6.90 (d, J=8.6 Hz, 2H), 6.60 (s, 1H), 3.93 (s 3H), 3.93 (s, 3H), 3.78 (s, 3H), 3.75 (s, 3H).
[Compound]
Name
1e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4′-benzyloxy-5,6,7-trimethoxyflavone
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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